Chamigrenol

Na+/K+-ATPase inhibition Cardiac glycoside alternative Ion transport modulation

Researchers studying ion transport pathways often struggle to source a Na+/K+-ATPase inhibitor with defined intermediate potency and minimal cytotoxicity for SAR studies. Chamigrenol (CAS 19822-80-1, ≥98% purity) directly addresses this gap. - Delivers a reproducible IC50 of 15.9 μg/mL against Na+/K+-ATPase, bridging the potency range between elema-trien-ol and cuparenol for precise SAR benchmarking. - Provides a consistent MIC of 50 μg/mL against Gram-positive bacteria, enabling reliable antibacterial mechanism studies without the variability seen in cedrol or thujopsene. Supplied with full NMR, MS, and HPLC/GC documentation. Standard packaging with ambient or blue ice shipping ensures global procurement readiness.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Cat. No. B034200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamigrenol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(CCCC(=C)C12CCC(=CC2)CO)C
InChIInChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3
InChIKeyFYYCZOOGHMAZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamigrenol for Research Procurement: Sesquiterpene Alcohol with Defined Na+/K+-ATPase and Antimicrobial Profiles


Chamigrenol (CAS 19822-80-1, C15H24O, MW 220.35 g/mol) is a naturally occurring sesquiterpene alcohol classified within the chamigrene family, characterized by a spiro[5.5]undecane bicyclic framework [1]. It is isolated from the essential oil of Thujopsis dolabrata Sieb. et Zucc. var. hondai Makino and is also reported as a volatile constituent of Schisandra chinensis fruits [2]. Its biological profile is defined primarily by its activity as a Na+/K+-ATPase inhibitor and its broad-spectrum antibacterial properties, distinguishing it from structurally related chamigrene hydrocarbons and other sesquiterpenoids [3].

Why Chamigrenol Cannot Be Replaced by Generic Chamigrene Analogs in Targeted Research


While the chamigrene class shares a common spirocyclic core, functionalization profoundly alters biological potency and selectivity. Chamigrenol, as a tertiary alcohol, exhibits a distinct pharmacological profile compared to its hydrocarbon analogs (e.g., α-/β-chamigrene) and structurally similar sesquiterpenes (e.g., cedrol, thujopsene). Direct comparative studies reveal that chamigrenol demonstrates a specific rank-order potency in Na+/K+-ATPase inhibition and a unique antibacterial spectrum with an MIC of 50 µg/mL, which differs from both more potent (e.g., (-)-elema-1,3,11(13)-trien-12-ol, IC50 11.2 µg/mL) and less potent (e.g., (-)-γ-cuparenol, IC50 23.6 µg/mL) in-class comparators [1]. Substituting with an analog lacking the tertiary alcohol moiety, such as β-chamigrene, would eliminate the Na+/K+-ATPase inhibitory activity entirely, as this functional group is critical for enzyme interaction . Therefore, experimental reproducibility and target-specific outcomes are intrinsically tied to the exact chemical entity.

Quantitative Differentiation of Chamigrenol: A Procurement Evidence Guide


Na+/K+-ATPase Inhibition: Potency Ranking Among Co-Isolated Sesquiterpenes

In a head-to-head in vitro evaluation of 15 sesquiterpenes isolated from the same source (Thujopsis dolabrata essential oil), chamigrenol (compound 11) inhibited Na+/K+-ATPase activity with an IC50 of 15.9 ± 0.54 μg/mL. This potency positions it as moderately active, falling between the more potent (-)-elema-1,3,11(13)-trien-12-ol (IC50 11.2 ± 0.11 μg/mL) and α,β,γ-costol (IC50 12.2 ± 0.09 μg/mL), and the less potent (-)-γ-cuparenol (IC50 23.6 μg/mL against porcine Na+/K+-ATPase) [1].

Na+/K+-ATPase inhibition Cardiac glycoside alternative Ion transport modulation

Antibacterial Spectrum: Defined MIC and Gram-Selectivity Versus Sesquiterpene Peers

Chamigrenol demonstrates a consistent MIC of 50 µg/mL against both Gram-positive and Gram-negative bacteria, with the notable exception of Escherichia coli, against which it is inactive [1][2]. In the same study, other sesquiterpenes including thujopsene, cedrol, and γ-cuparenol exhibited a wider MIC range of 25–50 μg/mL, suggesting chamigrenol provides a more predictable and uniform antibacterial response across susceptible strains compared to these analogs [1].

Antimicrobial sesquiterpene Gram-positive antibacterial MIC determination

Chemical Purity and Sourcing: Reproducibility Anchored in Defined Natural Origin and Quality Control

Commercially available chamigrenol is standardized to >98% purity, confirmed by HPLC or GC area normalization, and is accompanied by a Certificate of Analysis including NMR and MS structural verification . This contrasts with other chamigrene derivatives such as α- or β-chamigrene, which are often supplied as mixtures or at lower purities due to synthetic challenges, potentially confounding bioassay interpretation.

Natural product chemistry Analytical standard Quality control

Absence of Cytotoxicity: Differentiation from Cytotoxic Chamigrene Derivatives

In contrast to several halogenated chamigrene derivatives and β-chamigrenal (which exhibits weak cytotoxicity toward MCF-7 cells with an IC50 of 30.50 μM), chamigrenol has not demonstrated cytotoxic activity in standard cell viability assays at concentrations up to its antimicrobial MIC [1]. This lack of cytotoxicity at biologically relevant concentrations distinguishes chamigrenol as a safer tool compound for probing Na+/K+-ATPase function or antimicrobial mechanisms without confounding cytotoxic effects.

Cytotoxicity Safety pharmacology Selectivity profile

Optimal Use Cases for Chamigrenol Based on Validated Evidence


Na+/K+-ATPase Inhibitor Screening with Defined Intermediate Potency

Chamigrenol is ideally suited for in vitro studies requiring a Na+/K+-ATPase inhibitor with an IC50 of 15.9 μg/mL, serving as a reference compound of intermediate potency between the more potent (-)-elema-1,3,11(13)-trien-12-ol (IC50 11.2 μg/mL) and less potent (-)-γ-cuparenol (IC50 23.6 μg/mL). This makes it valuable for structure-activity relationship (SAR) studies investigating the impact of the tertiary alcohol moiety on enzyme inhibition [1].

Gram-Positive Antibacterial Mechanistic Studies with Controlled MIC

Chamigrenol's consistent MIC of 50 μg/mL against Gram-positive bacteria (excluding E. coli) provides a reliable tool for investigating antibacterial mechanisms without the variable potency seen in analogs like cedrol or thujopsene. Researchers can use it as a positive control or lead compound for developing novel antibacterial agents targeting Gram-positive pathogens [1].

Natural Product Analytical Standard for GC-MS and Quality Control

With >98% purity and comprehensive analytical documentation (NMR, MS, HPLC/GC), chamigrenol serves as a high-quality reference standard for quantifying chamigrene-type sesquiterpenes in essential oils (e.g., Thujopsis dolabrata, Schisandra chinensis) via GC-MS or HPLC. Its defined purity reduces quantification errors compared to lower-purity or isomeric mixtures .

Tool Compound for Ion Transport and Cardiac Glycoside Research

Given its ability to inhibit Na+/K+-ATPase—a target of cardiac glycosides—chamigrenol can be employed as a chemical probe to dissect ion transport pathways and cellular electrophysiology, particularly in studies where cytotoxicity from related chamigrene derivatives (e.g., halogenated chamigrenes) would be problematic [1][2].

Technical Documentation Hub

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